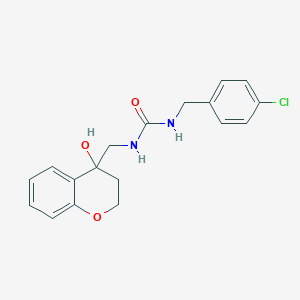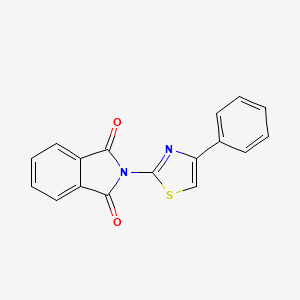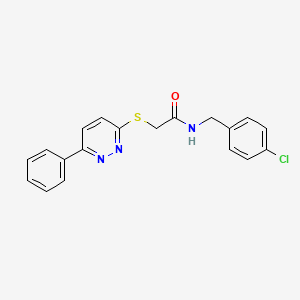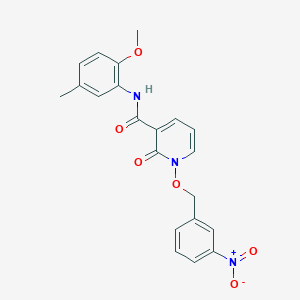
1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea, commonly known as CHU, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of urea derivatives and has a molecular weight of 384.85 g/mol. CHU has been studied extensively due to its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Chemical Synthesis and Evaluation : Compounds with similar structures have been synthesized and evaluated for their biological activities. For example, a study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas assessed their antiacetylcholinesterase activity, which is relevant in the context of Alzheimer's disease research. This study highlighted the importance of optimizing the spacer length and substituents for achieving high inhibitory activities, suggesting that similar strategies could be applied to the synthesis and evaluation of 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea for potential biological activities (Vidaluc et al., 1995).
Corrosion Inhibition : Another study explored the corrosion inhibition effects of related urea compounds on mild steel in acidic solutions. The research found that these compounds act as mixed-type inhibitors, effectively protecting the steel surface from corrosion. This suggests that 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea could also be investigated for its potential as a corrosion inhibitor in similar acidic environments (Bahrami & Hosseini, 2012).
Anticancer Research : The synthesis of 1-aryl-3-(2-chloroethyl) ureas and their evaluation as potential anticancer agents in an in vitro human adenocarcinoma model highlights another potential application. The study identified compounds with significant cytotoxicity, suggesting that structural analogs like 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea could be synthesized and tested for anticancer properties (Gaudreault et al., 1988).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-14-7-5-13(6-8-14)11-20-17(22)21-12-18(23)9-10-24-16-4-2-1-3-15(16)18/h1-8,23H,9-12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDUCEWNRSPXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2957347.png)
![N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2957348.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2957349.png)
![3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)


![N-(4-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2957355.png)
![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B2957356.png)

![N-phenethyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2957361.png)
![3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957366.png)
![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2957367.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2957368.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2957369.png)